molecular formula C26H24N2 B1601067 N4,N4'-Di-m-tolyl-[1,1'-biphenyl]-4,4'-diamine CAS No. 78888-06-9

N4,N4'-Di-m-tolyl-[1,1'-biphenyl]-4,4'-diamine

Cat. No. B1601067
CAS RN: 78888-06-9
M. Wt: 364.5 g/mol
InChI Key: ONKCIMOQGCARHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N4,N4’-Di-m-tolyl-[1,1’-biphenyl]-4,4’-diamine” is a chemical compound. It is related to the tolyl group, which is a functional group related to toluene . The tolyl group has the general formula CH3C6H4−R, where the relative position of the methyl and the R substituent on the aromatic ring can generate three possible structural isomers .


Molecular Structure Analysis

The molecular structure of “N4,N4’-Di-m-tolyl-[1,1’-biphenyl]-4,4’-diamine” is complex. It contains a total of 79 bonds, including 46 non-H bonds, 37 multiple bonds, 7 rotatable bonds, 1 double bond, and 36 aromatic bonds .

Scientific Research Applications

Solar Energy Conversion

This compound has been used in the development of perovskite/silicon tandem solar cells . These solar cells have achieved a certified power conversion efficiency of 31.25% , exceeding the theoretical efficiency limit of traditional silicon solar cells . The compound plays a crucial role in regulating the perovskite crystallization process and alleviating recombination losses .

Synthesis of Anilines

The compound is a type of aniline, which are widely used in the synthesis of dyes, drugs, and other organic compounds . Anilines can be synthesized through various methods, including direct nucleophilic substitution, nitroarene reduction, and palladium-catalyzed methods .

Chemical Research

The compound is available for scientific research and can be purchased from chemical suppliers . It’s used in various chemical reactions and studies due to its unique chemical structure .

Synthesis of Triarylmethanes

Aniline-based compounds like this one have been used in the synthesis of triarylmethanes . Triarylmethanes are a class of organic compounds with a wide range of applications, including dyes, pharmaceuticals, and organic light-emitting diodes (OLEDs) .

Interface Passivation

The compound has been used in interface passivation, a process that reduces the recombination of charge carriers and improves the efficiency of devices like solar cells .

Material Science

Due to its unique properties, the compound can be used in material science for the development of new materials with improved characteristics .

properties

IUPAC Name

3-methyl-N-[4-[4-(3-methylanilino)phenyl]phenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2/c1-19-5-3-7-25(17-19)27-23-13-9-21(10-14-23)22-11-15-24(16-12-22)28-26-8-4-6-20(2)18-26/h3-18,27-28H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKCIMOQGCARHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC=CC(=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10550622
Record name N~4~,N~4'~-Bis(3-methylphenyl)[1,1'-biphenyl]-4,4'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10550622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N4,N4'-Di-m-tolyl-[1,1'-biphenyl]-4,4'-diamine

CAS RN

78888-06-9
Record name N~4~,N~4'~-Bis(3-methylphenyl)[1,1'-biphenyl]-4,4'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10550622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N4,N4'-Di-m-tolyl-[1,1'-biphenyl]-4,4'-diamine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N4,N4'-Di-m-tolyl-[1,1'-biphenyl]-4,4'-diamine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N4,N4'-Di-m-tolyl-[1,1'-biphenyl]-4,4'-diamine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N4,N4'-Di-m-tolyl-[1,1'-biphenyl]-4,4'-diamine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N4,N4'-Di-m-tolyl-[1,1'-biphenyl]-4,4'-diamine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N4,N4'-Di-m-tolyl-[1,1'-biphenyl]-4,4'-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.